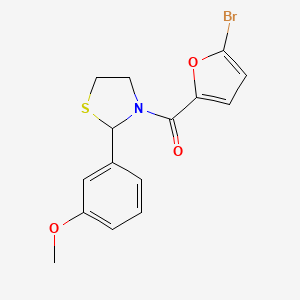

![molecular formula C15H15F3N2O4 B2720571 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097893-86-0](/img/structure/B2720571.png)

3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

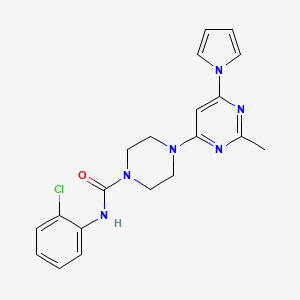

The compound is a complex organic molecule that likely contains a pyrrolidine ring , a common nitrogen-containing heterocycle used in medicinal chemistry . It also contains a trifluoromethoxy group , which is a fluorinated ether.

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . Trifluoromethoxybenzene, a component of the compound, can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the pyrrolidine ring . The trifluoromethoxy group may contribute to the overall polarity of the molecule .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

A pivotal aspect of the research around compounds similar to "3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one" involves their synthesis and evaluation for potential applications in chemistry and pharmacology. For instance, studies have demonstrated the synthesis of pyrimidino and pyrrolo derivatives through reactions involving amino and cyano compounds, showcasing their potential in creating biologically active molecules with antimicrobial properties (Al-Haiza, Mostafa, & El-kady, 2003). Additionally, research on 1,3-dipolar cycloaddition reactions catalyzed by chiral Lewis acids has revealed significant enantioselectivity, highlighting the compound's role in stereoselective synthesis (Suga, Inoue, Inoue, & Kakehi, 2002).

Biological Applications

The exploration of benzoxazinyl-oxazolidinone analogues has led to the development of compounds with pronounced antibacterial activity against Gram-positive pathogens, including strains resistant to linezolid. This research points to the therapeutic potential of these compounds in combating antibiotic-resistant bacterial infections (Guo et al., 2013). Furthermore, structural studies on oxazolidinone derivatives have provided insights into their conformational behavior, which is crucial for understanding their interaction with biological targets (Park et al., 2000).

Catalysis and Reactions

Research into cycloadditions of trifluoromethylated azomethine ylides has unveiled high regioselectivity in the synthesis of pyrrolidines, underpinning the utility of such compounds in organic synthesis and catalysis (Tanaka, Nagatani, Ohsuga, & Mitsuhashi, 1994). The discovery of new catalytic systems for the enantioselective synthesis of cycloadducts further emphasizes the importance of these compounds in developing synthetic methodologies with high stereocontrol (Suga, Inoue, Inoue, Kakehi, & Shiro, 2005).

Propiedades

IUPAC Name |

3-[1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O4/c16-15(17,18)24-12-3-1-10(2-4-12)13(21)19-6-5-11(9-19)20-7-8-23-14(20)22/h1-4,11H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNBNEATECFFRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCOC2=O)C(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B2720495.png)

![5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2720497.png)

![4-(dimethylamino)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2720498.png)

![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2720499.png)

![2-[(Morpholin-4-ylacetyl)amino]benzamide](/img/structure/B2720501.png)

![8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2720502.png)

![5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2720505.png)

![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2720509.png)